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Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139 Get Quote

An In-Depth Technical Guide to 2-Chloro-1-phenylpropan-1-one

Chemical Identity and Synonyms
2-Chloro-1-phenylpropan-1-one is an organic compound belonging to the class of alpha-

haloketones.[1] Its systematic IUPAC name is 2-chloro-1-phenylpropan-1-one.[2][3] This

compound is a valuable intermediate in organic synthesis due to the high reactivity imparted by

the electrophilic carbonyl group and the adjacent chlorine atom.[1][4]

A variety of synonyms are used to identify this chemical, reflecting both its structure and

common usage in the chemical industry.

Table 1: Synonyms and Identifiers
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Type Identifier Reference

IUPAC Name 2-chloro-1-phenylpropan-1-one [2][3]

CAS Number 6084-17-9 [4][5]

Molecular Formula C₉H₉ClO [4][5]

Common Synonyms 2-Chloropropiophenone [3][4]

α-Chloropropiophenone [4]

1-Chloroethyl phenyl ketone [4]

Propiophenone, 2-chloro- [4]

InChI Key
AXCPQHPNAZONTH-

UHFFFAOYSA-N
[2][4]

SMILES CC(Cl)C(=O)C1=CC=CC=C1 [6]

Physicochemical Properties
2-Chloro-1-phenylpropan-1-one is typically a colorless to pale yellow liquid with a distinct odor.

[4] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property Value Reference

Molecular Weight 168.62 g/mol [5]

Appearance
Colorless to light yellow clear

liquid
[4]

Boiling Point 80 °C at 0.3 Torr [1]

Density 1.560 g/cm³ at 25 °C [1]

Refractive Index 1.5430-1.5470 [1]

Flash Point 118.4 °C [1]

Vapor Pressure 0.0351 mmHg at 25 °C [1]
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Synthesis and Experimental Protocols
As an important chemical raw material and pharmaceutical intermediate, 2-chloro-1-

phenylpropan-1-one is synthesized through the α-chlorination of its corresponding ketone

precursor.[1] A common laboratory-scale synthesis involves a two-step process starting from

propiophenone (phenyl ethyl ketone).

Experimental Protocol: Synthesis of 2-Chloro-1-
phenylpropan-1-one[1]
Step 1: Preparation of 1-phenylprop-1-en-1-ol silyl ether

Add propiophenone (1g, 8 mmol) to a 50 mL two-necked flask under a nitrogen atmosphere.

Add 10 mL of anhydrous THF solution and cool the mixture to 0 °C.

Slowly add lithium diisopropylamide (LDA) (2mol/L, 4.2 mL) dropwise.

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Once the solution turns yellow, cool the mixture back to 0 °C.

Add trimethylchlorosilane (1.04g, 9.6 mmol) dropwise and continue stirring at room

temperature.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Upon completion, remove the solvent by vacuum distillation.

Purify the resulting oily liquid via column chromatography (using pure petroleum ether) to

yield the enol silyl ether intermediate.

Step 2: Preparation of 2-Chloro-1-phenylpropan-1-one[1]

In a separate 50 mL two-necked flask under nitrogen, add iodobenzene diacetate (0.244g,

0.75 mmol).
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Add a solution of the previously prepared enol silyl ether (0.096g, 0.5 mmol) and

trimethylchlorosilane (0.108g, 1 mmol) in 5 mL of acetonitrile (MeCN).

Stir the reaction system at room temperature, monitoring for completion with TLC.

After the reaction is complete, remove the solvent by vacuum distillation.

Purify the residue using column chromatography (V(petroleum ether):V(ethyl acetate) = 10:1)

to isolate the final product, 2-chloro-1-phenylpropan-1-one, as a colorless liquid.
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Synthesis Workflow for 2-Chloro-1-phenylpropan-1-one

Step 1: Enol Silyl Ether Formation

Step 2: α-Chlorination

Propiophenone

LDA, THF, 0°C -> RT

Lithium Enolate Intermediate

TMSCl, 0°C -> RT

1-phenylprop-1-en-1-ol silyl ether

Silyl Ether Intermediate

Purification & Use

PhI(OAc)2, TMSCl, MeCN

2-Chloro-1-phenylpropan-1-one

Click to download full resolution via product page

Caption: A diagram illustrating the two-step synthesis of 2-chloro-1-phenylpropan-1-one.
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Reactivity and Applications
Alpha-haloketones like 2-chloro-1-phenylpropan-1-one are highly versatile synthetic

intermediates.[1] The presence of the chlorine atom alpha to the carbonyl group makes this

position highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows

for the construction of more complex molecular architectures.

Potential synthetic transformations include:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, alcohols)

to introduce new functional groups at the alpha position.

Favorskii Rearrangement: Formation of carboxylic acid derivatives when treated with a

strong base.[7]

Heterocycle Synthesis: Serves as a key building block for synthesizing heterocycles such as

oxazoles, thiazoles, and imidazoles by reacting with appropriate binucleophilic reagents.[7]

Synthetic Utility of α-Haloketones

Potential Products

2-Chloro-1-phenylpropan-1-one
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Caption: Logical relationships of the core structure to potential synthetic applications.

Biological and Toxicological Profile
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While specific biological activity data for 2-chloro-1-phenylpropan-1-one is not extensively

documented in public literature, the broader class of phenylpropanoids, to which it belongs, is

known for a range of biological activities, including antimicrobial and anti-inflammatory

properties. Furthermore, its nature as a reactive α-haloketone suggests potential for interaction

with biological nucleophiles, a mechanism that underlies the activity of some pharmaceutical

agents.[7][8] However, this reactivity also warrants caution.

Safety and Hazard Information
The compound is classified as an irritant and requires careful handling in a laboratory setting.

[1][3]

Table 3: GHS Hazard Statements

Code Hazard Statement Reference

H302 Harmful if swallowed [2]

H315 Causes skin irritation [2][3]

H319 Causes serious eye irritation [2][3]

H335 May cause respiratory irritation [2][3]

Appropriate personal protective equipment (PPE), including gloves and eye/face protection,

should be worn when handling this substance.[1] Work should be conducted in a well-ventilated

area. In case of contact with eyes, immediate rinsing with plenty of water and seeking medical

advice is recommended.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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